

In Vivo Toxicity of DLinDMA-Based LNPs: A Comparative Guide

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Compound of Interest		
Compound Name:	DLinDMA	
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The advent of RNA-based therapeutics has been significantly propelled by the development of effective delivery systems, among which lipid nanoparticles (LNPs) have emerged as a clinical frontrunner. **DLinDMA** and its derivatives, particularly DLin-MC3-DMA (MC3), have been instrumental in the success of the first approved siRNA therapeutic, Onpattro®. However, as with any delivery vehicle, a thorough understanding of their in vivo toxicity profile is paramount for clinical translation. This guide provides a comparative assessment of the in vivo toxicity of **DLinDMA**-based LNPs, with a focus on DLin-MC3-DMA, against other clinically relevant ionizable lipids such as ALC-0315 and SM-102.

Comparative Toxicity Assessment: Quantitative Data

The in vivo toxicity of LNPs is often evaluated by measuring markers of liver damage and systemic inflammation. Below is a summary of comparative data from preclinical studies in mice.

Liver Toxicity Markers

Elevated levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum are indicative of hepatotoxicity.



lonizable Lipid	Dose (siRNA)	Time Point	ALT (U/L)	AST (U/L)	Bile Acids (µmol/L)	Referenc e
DLin-MC3- DMA	5 mg/kg	5 hours	Not significantl y different from PBS control	Not significantl y different from PBS control	Not significantl y different from PBS control	[1]
ALC-0315	5 mg/kg	5 hours	Significantl y increased vs. PBS and MC3	No significant difference	Significantl y increased vs. PBS and MC3	[1]
PBS Control	N/A	5 hours	Baseline	Baseline	Baseline	[1]

Note: These values are qualitative comparisons from the cited study. Absolute values can vary between studies and experimental conditions.

Inflammatory Cytokine Response

The immunogenicity of LNPs is a critical aspect of their safety profile. The induction of proinflammatory cytokines can lead to adverse effects.



Ionizable Lipid	Dose	Time Point	Key Cytokine Changes	Reference
DLin-MC3-DMA	Not specified	Not specified	Lower induction of IL-1 β compared to SM-102.	
SM-102	Not specified	Not specified	Potent activation of the NLRP3 inflammasome, leading to robust IL-1β release.	
DLin-MC3-DMA	Not specified	Not specified	Subcutaneous injection can lead to a Th2-biased antibody immunity.	
GenVoy	Not specified	Not specified	Intramuscular injection leads to a Th1-biased cellular immune response.	

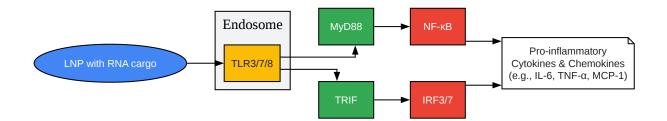
Signaling Pathways in LNP-Induced Toxicity

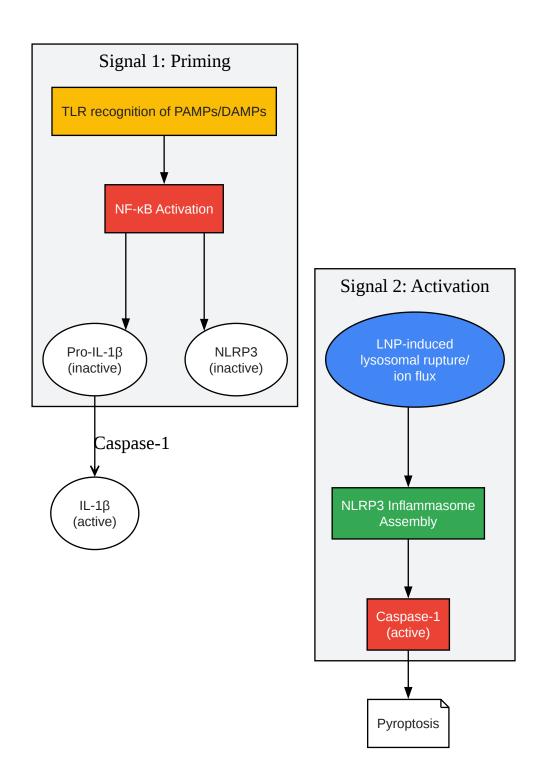
The toxicity of LNPs, particularly their immunogenicity, is often mediated by specific innate immune signaling pathways. Two key pathways implicated are the Toll-like receptor (TLR) signaling pathway and the NLRP3 inflammasome pathway.

Toll-like Receptor (TLR) Signaling Pathway

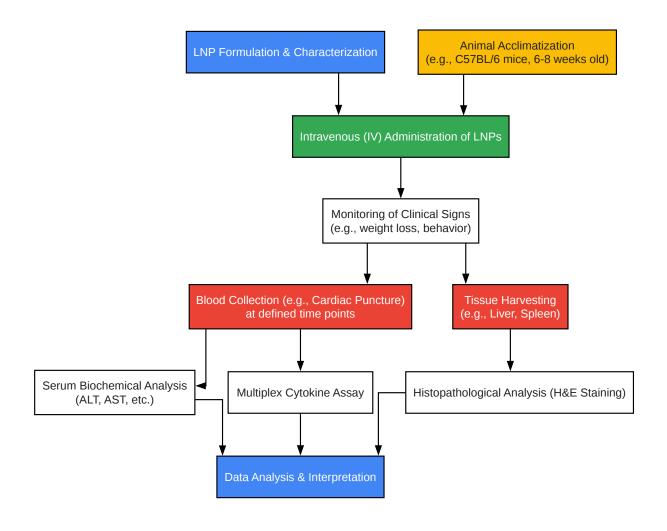
Certain components of LNPs can be recognized by TLRs, leading to the activation of downstream signaling cascades and the production of inflammatory cytokines.











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References

- 1. Cardiac Blood Collection in Mice | Animals in Science [queensu.ca]
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